molecular formula C13H15NO2S B411002 N-isopropyl-2-naphthalenesulfonamide

N-isopropyl-2-naphthalenesulfonamide

Cat. No.: B411002
M. Wt: 249.33g/mol
InChI Key: MWRLXNPNYHYJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-2-naphthalenesulfonamide is a sulfonamide derivative characterized by a naphthalene ring system substituted with a sulfonamide group at the 2-position and an isopropyl moiety attached to the nitrogen atom. Sulfonamides are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile biological activity and structural tunability .

Properties

Molecular Formula

C13H15NO2S

Molecular Weight

249.33g/mol

IUPAC Name

N-propan-2-ylnaphthalene-2-sulfonamide

InChI

InChI=1S/C13H15NO2S/c1-10(2)14-17(15,16)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,1-2H3

InChI Key

MWRLXNPNYHYJPF-UHFFFAOYSA-N

SMILES

CC(C)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-isopropyl-2-naphthalenesulfonamide to structurally related sulfonamides and sulfonyl derivatives, focusing on substituent effects and physicochemical properties.

N-(4-Methylphenyl)sulfonylacetamide (CAS 1888-33-1)

  • Structure : Features a benzene ring with a methyl group at the 4-position, linked to a sulfonylacetamide group.
  • The acetamide group (-NHCOCH₃) introduces hydrogen-bonding capacity, unlike the isopropyl group, which is hydrophobic.
  • Applications : Likely used as an intermediate in drug synthesis, analogous to other sulfonylacetamides .

N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide (CAS 14316-14-4)

  • Structure : Contains a hydroxyethyl group (-CH₂CH₂OH) attached to the sulfonamide nitrogen and a methyl-substituted benzene ring.
  • Key Differences: The hydroxyethyl group significantly increases hydrophilicity compared to the isopropyl group, improving aqueous solubility.
  • Applications: Potential use in hydrophilic prodrugs or polymer chemistry due to its polar substituent .

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride (CAS 210049-20-0)

  • Structure: Shares the naphthalene sulfonamide backbone but includes a 5-chloro substituent and a protonated aminopropyl chain.
  • The charged aminopropyl group facilitates ionic interactions, unlike the neutral isopropyl group.
  • Applications : Likely employed in targeted drug delivery or as a protease inhibitor scaffold .

Data Table: Structural and Functional Comparison

Compound Name CAS RN Core Structure Substituents Key Properties
N-Isopropyl-2-naphthalenesulfonamide Not provided Naphthalene 2-sulfonamide, N-isopropyl High lipophilicity, moderate reactivity
N-(4-Methylphenyl)sulfonylacetamide 1888-33-1 Benzene 4-methyl, sulfonylacetamide Moderate solubility, H-bond donor
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide 14316-14-4 Benzene 4-methyl, N-(2-hydroxyethyl) High hydrophilicity, polar
N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide HCl 210049-20-0 Naphthalene 5-chloro, N-(3-aminopropyl) Ionic interactions, enhanced reactivity

Research Findings and Implications

  • Lipophilicity : Naphthalene-based sulfonamides (e.g., N-isopropyl-2-naphthalenesulfonamide) exhibit higher lipophilicity than benzene analogs, favoring membrane permeability and bioavailability in drug design .
  • Solubility: Polar substituents (e.g., hydroxyethyl, aminopropyl) dramatically improve aqueous solubility, critical for parenteral formulations.
  • Reactivity : Chloro and charged groups (e.g., in CAS 210049-20-0) enhance electrophilicity and ionic binding, useful in enzyme inhibition or covalent drug targeting.

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